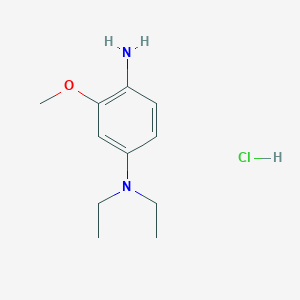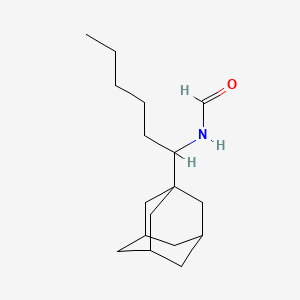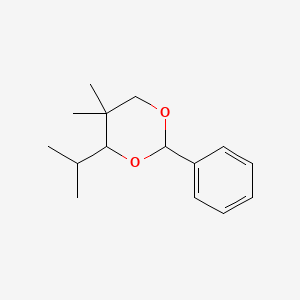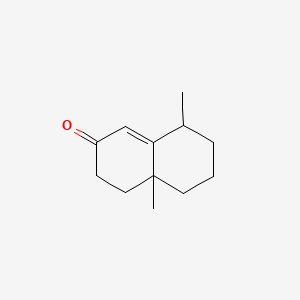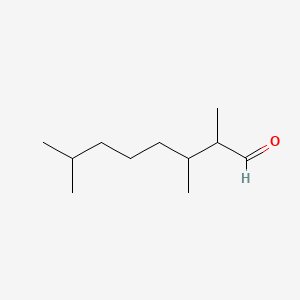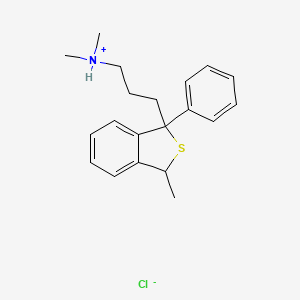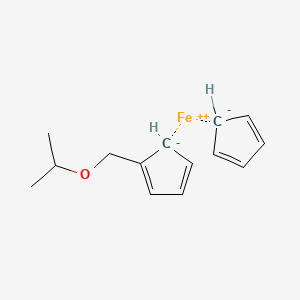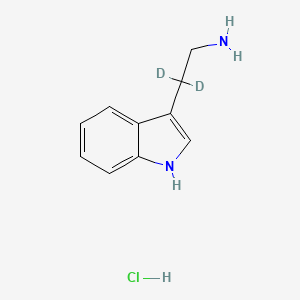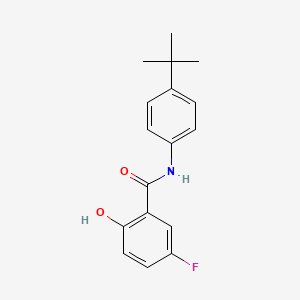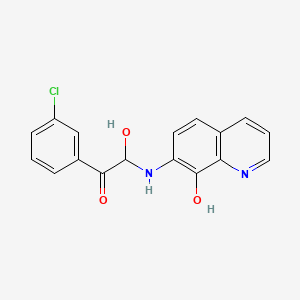
3'-Chloro-2-hydroxy-2-((8-hydroxy-7-quinolyl)amino)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-2-hydroxy-2-((8-hydroxy-7-quinolyl)amino)acetophenone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group, a hydroxy group, and an amino group attached to an acetophenone backbone. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-hydroxy-2-((8-hydroxy-7-quinolyl)amino)acetophenone typically involves multi-step organic reactions. One common method involves the reaction of 3-chloroacetophenone with 8-hydroxy-7-quinolineamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Chloro-2-hydroxy-2-((8-hydroxy-7-quinolyl)amino)acetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
3’-Chloro-2-hydroxy-2-((8-hydroxy-7-quinolyl)amino)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3’-Chloro-2-hydroxy-2-((8-hydroxy-7-quinolyl)amino)acetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyquinoline: Similar structure but lacks the chloro and amino groups.
4-Hydroxyquinoline: Similar structure but with the hydroxy group at a different position.
8-Hydroxyquinoline: Lacks the acetophenone moiety but has similar biological activities.
Uniqueness
3’-Chloro-2-hydroxy-2-((8-hydroxy-7-quinolyl)amino)acetophenone is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The combination of the chloro, hydroxy, and amino groups in a single molecule provides a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
26866-72-8 |
|---|---|
Formule moléculaire |
C17H13ClN2O3 |
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]ethanone |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-5-1-3-11(9-12)15(21)17(23)20-13-7-6-10-4-2-8-19-14(10)16(13)22/h1-9,17,20,22-23H |
Clé InChI |
VDQQYEICLSMFHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)C(NC2=C(C3=C(C=CC=N3)C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



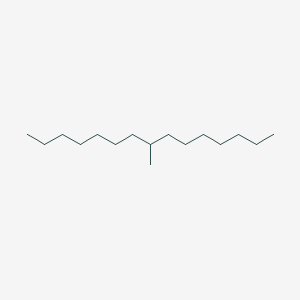
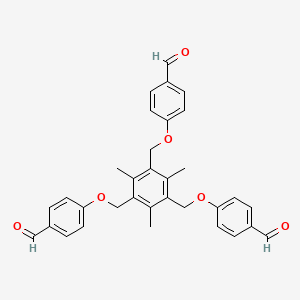
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
